molecular formula C24H48NO10P B12079008 D-erythro-sphingosyl phosphoinositol

D-erythro-sphingosyl phosphoinositol

Cat. No.: B12079008
M. Wt: 541.6 g/mol
InChI Key: NFRGTPKVKNBLRN-CCEZHUSRSA-N
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Description

D-erythro-sphingosyl phosphoinositol: is a synthetic phosphosphingolipid with the empirical formula

C24H48NO10PC_{24}H_{48}NO_{10}PC24​H48​NO10​P

and a molecular weight of 541.61 g/mol . This compound is a derivative of sphingosine, a key component in the structure of sphingolipids, which are essential constituents of cell membranes. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-sphingosyl phosphoinositol typically involves multiple steps, starting from sphingosine. One common method includes the phosphorylation of sphingosine followed by the attachment of an inositol group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

D-erythro-sphingosyl phosphoinositol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Oxidized sphingosyl phosphoinositol derivatives

    Reduction: Reduced sphingosyl phosphoinositol derivatives

    Substitution: Substituted sphingosyl phosphoinositol derivatives

Scientific Research Applications

D-erythro-sphingosyl phosphoinositol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-erythro-sphingosyl phosphoinositol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sphingosine-1-phosphate (S1P): A bioactive sphingolipid involved in immune cell trafficking and vascular development.

    Ceramide: A sphingolipid that plays a key role in cell apoptosis and stress responses.

    Sphingomyelin: A major component of cell membranes, particularly in the myelin sheath of nerve cells.

Uniqueness

D-erythro-sphingosyl phosphoinositol is unique due to its specific structure, which combines the properties of sphingosine and inositol. This unique combination allows it to participate in distinct signaling pathways and cellular processes that are not typically influenced by other sphingolipids.

Properties

Molecular Formula

C24H48NO10P

Molecular Weight

541.6 g/mol

IUPAC Name

[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

InChI

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+

InChI Key

NFRGTPKVKNBLRN-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O

Origin of Product

United States

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